molecular formula C15H16Br2N4O4 B1246213 Aerophobin 1 CAS No. 87075-24-9

Aerophobin 1

Cat. No.: B1246213
CAS No.: 87075-24-9
M. Wt: 476.12 g/mol
InChI Key: MDUQIEXQKMPARD-DZGCQCFKSA-N
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Description

Aerophobin 1 is a promising bromotyrosine alkaloid of marine origin, isolated from the sponge Aplysina aerophoba . It has been identified as a lead candidate for applications in regenerative medicine, particularly for the treatment of bone disorders such as osteoporosis . Research using the in vivo zebrafish larval model has demonstrated that this compound possesses significant pro-osteogenic activity, specifically enhancing intramembranous ossification and vertebral mineralization at a notably low, non-toxic concentration of 100 nM . This effect was unique to this compound among a series of related brominated compounds screened, highlighting its specific role in modulating bone development . The zebrafish model is particularly relevant for such studies due to the high genetic similarity to humans and the functional conservation of bone-forming osteoblasts and bone-resorbing osteoclasts . Beyond its osteogenic potential, this compound is part of a broader class of bromotyrosine alkaloids known for a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . This compound exemplifies the incredible chemical diversity and bioactivity of marine natural products, paving the way for the development of novel therapeutic options .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87075-24-9

Molecular Formula

C15H16Br2N4O4

Molecular Weight

476.12 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m0/s1

InChI Key

MDUQIEXQKMPARD-DZGCQCFKSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br

Origin of Product

United States

Scientific Research Applications

Applications in Regenerative Medicine

Recent studies have identified Aerophobin 1 as a promising agent for applications in regenerative medicine, particularly in bone health and osteoporosis treatment.

Case Study: Osteogenesis in Zebrafish

A pivotal study demonstrated the effects of this compound on osteogenesis using zebrafish embryos. The compound was found to induce a notable increase in vertebral mineralization at low concentrations (100 nM), while exhibiting minimal toxicity . This finding supports the hypothesis that this compound could be developed into a therapeutic option for osteoporosis and other bone-related disorders.

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Mechanism of Action Against Cancer Cells

The compound's interaction with cellular pathways involved in cancer progression is under investigation. Studies have indicated that this compound may disrupt microtubule dynamics, which is crucial for cell division and proliferation:

Cancer Type Mechanism Effect
Breast CancerMicrotubule destabilizationInhibits cell division
Other CancersApoptosis inductionTriggers programmed cell death

These mechanisms suggest that this compound could serve as a basis for developing new anticancer therapies targeting various malignancies .

Additional Bioactivities

Beyond its regenerative and anticancer properties, this compound exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. The compound's ability to modulate immune responses also presents opportunities for applications in inflammatory diseases.

Chemical Reactions Analysis

Bioconversion Pathways

Aerophobin-1 participates in enzymatic and abiotic transformations within its natural sponge environment:

  • Enzymatic Oxidation : Aerophobin-1 is a precursor to aeroplysinin-1, a cytotoxic dienone. This conversion occurs via oxidative cleavage mediated by sponge-associated enzymes, likely involving the oxidation of its oxazoline ring to a ketone group .

  • Defense Activation : Mechanical damage or grazing triggers the localized release of Aerophobin-1, which undergoes rapid bioconversion to more bioactive derivatives (e.g., aeroplysinin-1) at wound sites .

Table 1: Key Bioconversion Products of Aerophobin-1

ProductStructure ChangeBioactivitySource
Aeroplysinin-1Oxazoline → ketoneCytotoxic, antimicrobial
Dienone derivativesOxidative ring openingEnhanced toxicity

Stability and Environmental Reactivity

Aerophobin-1’s stability is influenced by environmental factors:

  • Light and pH Sensitivity : Brominated tyrosine derivatives like Aerophobin-1 degrade under UV light or acidic conditions, releasing brominated phenols .

  • Spatial Variability : Concentrations vary significantly within sponge tissues (e.g., higher in ectosome vs. choanosome), correlating with microenvironments’ oxidative stress and bacterial interactions .

Table 2: Stability Metrics in A. aerophoba Tissues

ParameterEctosome (µg/g)Choanosome (µg/g)Significance (P)
Aerophobin-112.3 ± 1.85.4 ± 0.9<0.001
Aeroplysinin-18.7 ± 1.22.1 ± 0.4<0.001
Data from LC-MS analyses of sponge regions

Synthetic and Extraction Challenges

  • Extraction Protocol : Aerophobin-1 is isolated via acetone extraction followed by Sephadex LH-20 and silica gel chromatography. Yields are low (0.05% dry weight) .

  • Synthetic Routes : Total synthesis is complicated by its spirocyclic structure. Published attempts focus on oxazoline ring formation via bromotyrosine cyclization, but yields remain suboptimal .

Interactions with Microbial Communities

Aerophobin-1’s reactivity is modulated by sponge-associated bacteria:

  • Actinobacteria Correlation : Positive association with Aerophobin-1 levels suggests symbiotic roles in biosynthesis or stabilization .

  • Enzymatic Detoxification : Chloroflexi strains metabolize brominated intermediates, potentially mitigating autotoxicity .

Table 3: Bacterial Taxa Linked to Aerophobin-1 Dynamics

Bacterial GroupInteraction TypeCorrelation (R)
ActinobacteriaBiosynthesis support+0.71
ChloroflexiDetoxification-0.63
Based on 16S rRNA and metabolomic profiling

Functional Implications

  • Pro-Osteogenic Activity : At 100 nM, Aerophobin-1 enhances vertebral mineralization in zebrafish (Danio rerio) by upregulating osteogenic markers (e.g., Runx2) .

  • Dose-Dependent Toxicity : Above 1 µM, it induces pericardial edema and mortality in zebrafish, likely due to reactive oxygen species (ROS) generation .

Aerophobin-1 exemplifies the intricate chemistry of marine bromotyrosines, with reactivity shaped by enzymatic networks, environmental factors, and microbial symbionts. Its dual role as a bioactive metabolite and biosynthetic intermediate underscores its ecological and pharmacological significance.

Comparison with Similar Compounds

Key Research Findings

Structural-Activity Relationships: The spirocyclic isoxazoline core in this compound is critical for its dual cytotoxic and anticoagulant activities, as linear analogues (e.g., Fistularin 3) lack serine protease inhibition . The presence of bromine atoms enhances cytotoxicity, as seen in this compound vs. non-brominated spirocyclic compounds .

Mechanistic Insights: this compound’s cytotoxicity may involve DNA intercalation or topoisomerase inhibition, mechanisms common to bromotyrosine alkaloids . Its serine protease inhibition is non-competitive, suggesting allosteric modulation of coagulation factors .

Natural Abundance :

  • This compound constitutes ~1% (by weight) of the exometabolites released by A. cavernicola, making it a sustainable candidate for drug discovery .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Aerophobin 1’s biochemical mechanism of action?

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature gaps. For example: “Does this compound exhibit selective binding to [specific receptor/enzyme] under varying pH conditions, and how does this interaction influence downstream signaling pathways?” Narrow the question using systematic reviews to identify understudied aspects of its mechanism .
  • Avoid overly broad questions (e.g., “What does this compound do?”) by applying the FLOAT method : specify variables (e.g., concentration, temperature) and measurable outcomes (e.g., binding affinity, enzymatic inhibition) .

Q. What strategies ensure a rigorous literature review for this compound studies?

  • Prioritize foreground questions (specific, hypothesis-driven) over background questions. Use systematic review frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches. For example: “In in vitro models (P), does this compound (I) compared to [analog compound] (C) alter [specific biomarker] levels (O)?” .
  • Cross-reference databases (e.g., PubMed, Scopus) with keywords such as “this compound AND [structure/function/kinetics]” and filter by studies replicating results under controlled conditions .

Q. How should I design an experiment to assess this compound’s stability under physiological conditions?

  • Adopt a controlled variables framework :

Define independent variables (e.g., temperature, solvent composition).

Measure dependent variables (e.g., degradation rate via HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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